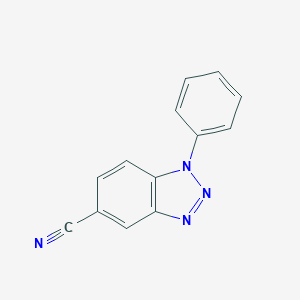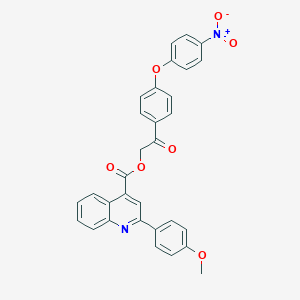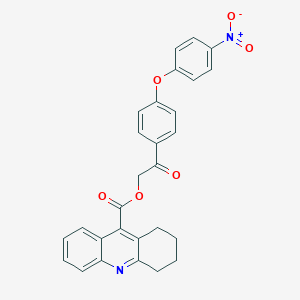![molecular formula C20H21N3O6S2 B340486 3,4-DIMETHOXY-N-{5-[2-(4-METHOXYBENZENESULFONYL)ETHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE](/img/structure/B340486.png)
3,4-DIMETHOXY-N-{5-[2-(4-METHOXYBENZENESULFONYL)ETHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-DIMETHOXY-N-{5-[2-(4-METHOXYBENZENESULFONYL)ETHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE is a complex organic compound with a molecular formula of C20H21N3O6S2 and a molecular weight of 463.5 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-DIMETHOXY-N-{5-[2-(4-METHOXYBENZENESULFONYL)ETHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE typically involves multiple steps, including Friedel-Crafts acylation, nitration, and subsequent functional group transformations . The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3,4-DIMETHOXY-N-{5-[2-(4-METHOXYBENZENESULFONYL)ETHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings and the thiadiazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations without compromising the integrity of the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols. Substitution reactions can introduce various functional groups onto the aromatic rings or the thiadiazole ring.
Scientific Research Applications
3,4-DIMETHOXY-N-{5-[2-(4-METHOXYBENZENESULFONYL)ETHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antioxidant, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3,4-DIMETHOXY-N-{5-[2-(4-METHOXYBENZENESULFONYL)ETHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE involves interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its biological activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiadiazole derivatives and benzamide analogs, such as:
- 3,4-dimethoxy-N-(5-{2-[(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide
- 3,4-dimethoxy-N-(5-{2-[(4-methylphenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-yl)benzamide
Uniqueness
The uniqueness of 3,4-DIMETHOXY-N-{5-[2-(4-METHOXYBENZENESULFONYL)ETHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H21N3O6S2 |
|---|---|
Molecular Weight |
463.5 g/mol |
IUPAC Name |
3,4-dimethoxy-N-[5-[2-(4-methoxyphenyl)sulfonylethyl]-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C20H21N3O6S2/c1-27-14-5-7-15(8-6-14)31(25,26)11-10-18-22-23-20(30-18)21-19(24)13-4-9-16(28-2)17(12-13)29-3/h4-9,12H,10-11H2,1-3H3,(H,21,23,24) |
InChI Key |
JPPFAORTDZSMOS-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCC2=NN=C(S2)NC(=O)C3=CC(=C(C=C3)OC)OC |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCC2=NN=C(S2)NC(=O)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(phenoxymethyl)phenyl]-N-phenylquinoline-4-carboxamide](/img/structure/B340406.png)

![2-(4-{4-Nitrophenoxy}phenyl)-2-oxoethyl [(4-methylbenzoyl)amino]acetate](/img/structure/B340410.png)
![2-(4-{4-Nitrophenoxy}phenyl)-2-oxoethyl {[(benzoylamino)acetyl]amino}acetate](/img/structure/B340412.png)
![2-(4-{4-Nitrophenoxy}phenyl)-2-oxoethyl [(phenylsulfonyl)amino]acetate](/img/structure/B340413.png)
![2-(4-{4-Nitrophenoxy}phenyl)-2-oxoethyl 2-{[4-(dimethylamino)phenyl]diazenyl}benzoate](/img/structure/B340414.png)



![2-[4-(Benzyloxy)phenyl]-2-oxoethyl 2-furoate](/img/structure/B340423.png)
![2-[4-(Benzyloxy)phenyl]-2-oxoethyl 4-tert-butylbenzoate](/img/structure/B340424.png)
![2-[4-(Benzyloxy)phenyl]-2-oxoethyl [(phenylsulfonyl)amino]acetate](/img/structure/B340425.png)
![2-[4-(Azepan-1-yl)-3-nitrophenyl]quinoxaline](/img/structure/B340427.png)
